molecular formula C10H9BrN2O2 B3029705 Ethyl 2-(4-bromophenyl)-2-diazoacetate CAS No. 758692-47-6

Ethyl 2-(4-bromophenyl)-2-diazoacetate

Cat. No.: B3029705
CAS No.: 758692-47-6
M. Wt: 269.09
InChI Key: XWVFDRBGXZRGAE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-2-diazoacetate: is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromophenyl)-2-diazoacetate can be synthesized through various methods. One common approach involves the reaction of ethyl 2-(4-bromophenyl)acetate with diazomethane. The reaction typically occurs under mild conditions and results in the formation of the diazo compound.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromophenyl)-2-diazoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.

    Oxidation and Reduction Reactions: The diazo group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions.

    Cycloaddition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of a catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethyl 2-(4-bromophenyl)acetates, while cycloaddition reactions can produce cyclic compounds.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-2-diazoacetate has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.

    Material Science: It is used in the synthesis of novel materials with unique properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)-2-diazoacetate involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as:

    Formation of Carbenes: The diazo group can decompose to form carbenes, which are highly reactive intermediates.

    Nucleophilic Attack: The diazo group can be attacked by nucleophiles, leading to the formation of new bonds.

    Cycloaddition: The diazo group can participate in cycloaddition reactions, forming cyclic structures.

Comparison with Similar Compounds

Ethyl 2-(4-bromophenyl)-2-diazoacetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromophenyl)acetate: This compound lacks the diazo group and has different reactivity and applications.

    Ethyl 2-bromo-2-(4-bromophenyl)acetate: This compound has an additional bromine atom and exhibits different chemical behavior.

    Ethyl 2-(4-bromophenyl)-2-oxoacetate: This compound has a carbonyl group instead of a diazo group, leading to different reactivity.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-2-diazoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9(13-12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVFDRBGXZRGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694872
Record name 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758692-47-6
Record name 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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